

Unveiling the Crystalline Architecture of Cesium Methanesulfonate: A Technical Guide

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Compound of Interest

Compound Name: Cesium methanesulfonate

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This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of **cesium methanesulfonate** (CsCH_3SO_3), a compound of interest for researchers, scientists, and professionals in drug development. This document details the crystallographic data, experimental methodologies for its determination, and a visual representation of the analytical workflow.

Core Crystallographic Data

Cesium methanesulfonate, at ambient conditions, adopts an orthorhombic crystal system. The methanesulfonate ion (CH_3SO_3^-) in this structure exhibits C_{3v} symmetry. The cesium ion is coordinated by nine oxygen atoms and one methyl group.^{[1][2]} A phase transition to a monoclinic space group, $\text{P}2_1$, has been observed at higher temperatures, which subsequently transforms into a disordered orthorhombic phase with the space group Cmcm .^[3]

The established lattice parameters and crystallographic details for the primary orthorhombic phase are summarized in the table below.

Parameter	Value	Unit
Crystal System	Orthorhombic	-
Space Group	Pnma	-
a	9.526	Å
b	6.264	Å
c	8.692	Å
S—O bond length	1.47 ± 0.02	Å
S—C bond length	1.85 ± 0.04	Å
O—S—O bond angle	112 ± 1	°
O—S—C bond angle	107 ± 2	°
Cs—O coordination	3.12 - 3.35	Å
Cs—C coordination	3.77	Å

Data sourced from Brandon & Brown (1967).[\[2\]](#)

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **cesium methanesulfonate** was achieved through three-dimensional X-ray diffraction data collected photographically.[\[2\]](#) The following is a detailed, generalized protocol for single-crystal X-ray crystallography, the standard method for such determinations.

1. Crystal Growth and Selection:

- Objective: To obtain a single, high-quality crystal suitable for diffraction analysis.
- Methodology: **Cesium methanesulfonate** crystals can be grown from an aqueous solution by slow evaporation. A suitable crystal, typically 0.1-0.3 mm in all dimensions, free of cracks and other visible defects, is selected under a microscope.

2. Crystal Mounting:

- Objective: To mount the crystal on a goniometer head for precise orientation in the X-ray beam.
- Methodology: The selected crystal is affixed to the tip of a glass fiber or a specialized loop using a minimal amount of adhesive or oil. This assembly is then attached to a goniometer head.

3. Data Collection:

- Objective: To measure the intensities and positions of the X-ray diffraction spots.
- Methodology: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each pattern corresponds to a specific crystal orientation.

4. Data Processing:

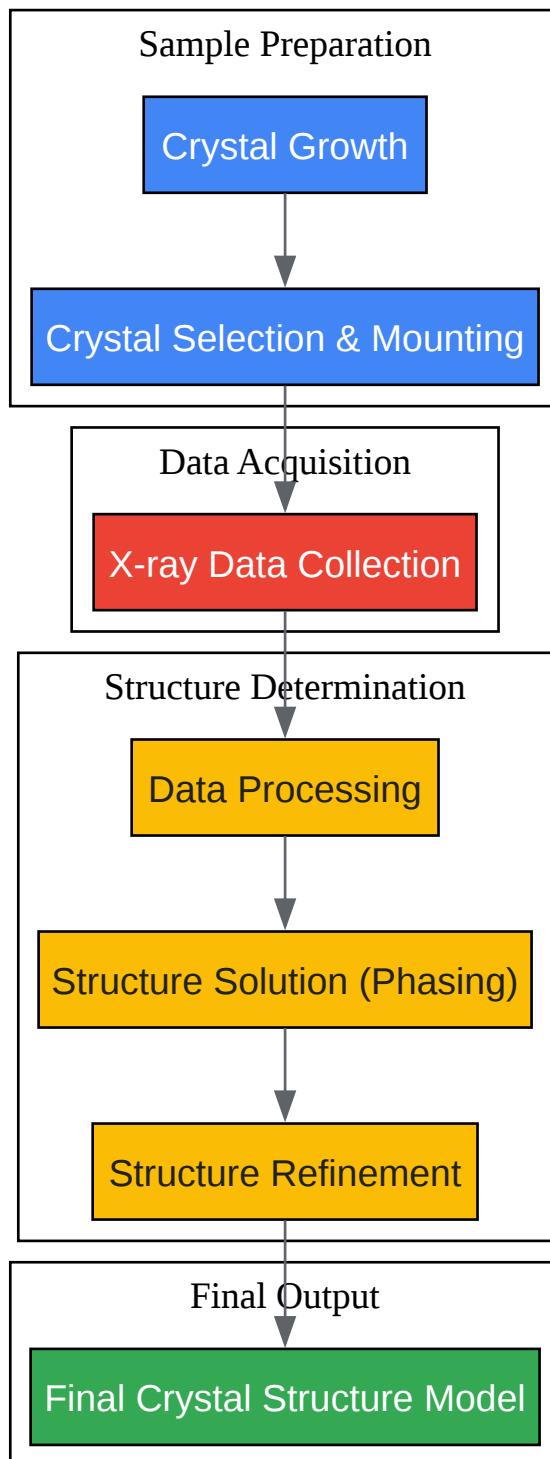
- Objective: To integrate the raw diffraction data and correct for experimental factors.
- Methodology: The collected diffraction images are processed to determine the intensity and position of each reflection. Corrections are applied for factors such as background noise, Lorentz factor, polarization, and absorption. This processed data yields a unique set of structure factors.

5. Structure Solution and Refinement:

- Objective: To determine the arrangement of atoms within the crystal lattice and refine their positions.
- Methodology: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms are determined. The atomic positions and other parameters (e.g., thermal displacement parameters) are then refined against the experimental data to achieve the best possible fit, typically minimizing the R-factor.

Visualization of the Experimental Workflow

The logical flow of the single-crystal X-ray crystallography process is depicted in the following diagram:



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